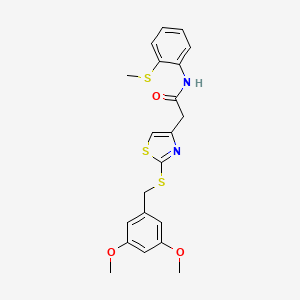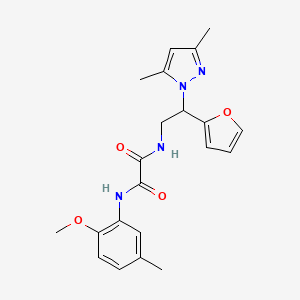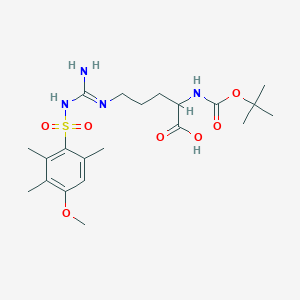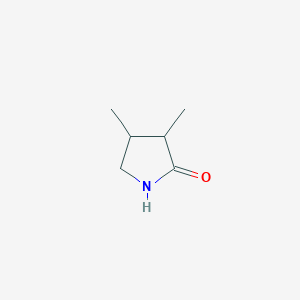
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide, also known as DMTPA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DMTPA is a thiazole derivative that has been synthesized using various methods.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(methylthio)benzoic acid, which is synthesized from 2-bromo-4-methylthiophenol. The second intermediate is 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetic acid, which is synthesized from 3,5-dimethoxybenzyl chloride and thiazole-4-carboxylic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.
Starting Materials
2-bromo-4-methylthiophenol, 3,5-dimethoxybenzyl chloride, thiazole-4-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate, methylamine, acetic anhydride, sodium bicarbonate (NaHCO3), sodium chloride (NaCl), magnesium sulfate (MgSO4), activated carbon
Reaction
Synthesis of 2-(methylthio)benzoic acid:, Step 1: 2-bromo-4-methylthiophenol is reacted with methylamine in DMF to form 2-methylthioaniline., Step 2: 2-methylthioaniline is acetylated using acetic anhydride to form N-acetyl-2-methylthioaniline., Step 3: N-acetyl-2-methylthioaniline is oxidized using NaNO2 and HCl to form 2-(methylthio)benzoic acid., Synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetic acid:, Step 1: 3,5-dimethoxybenzyl chloride is reacted with thiazole-4-carboxylic acid in the presence of TEA and DMF to form 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetic acid., Coupling of intermediates to form final product:, Step 1: 2-(methylthio)benzoic acid and 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetic acid are coupled using DCC and NHS in DMF to form the final product., Step 2: The crude product is purified using column chromatography with ethyl acetate as the eluent., Step 3: The purified product is recrystallized from diethyl ether and dried under vacuum., Step 4: The final product is characterized using standard spectroscopic techniques such as NMR and mass spectrometry.
作用机制
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is not fully understood. However, studies have suggested that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide may also exert its antimicrobial and antiviral activity by disrupting the cell membrane or inhibiting viral replication.
生化和生理效应
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has been shown to affect various biochemical and physiological processes. For instance, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has been shown to decrease the level of reactive oxygen species and increase the level of glutathione in cancer cells. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has also been shown to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has several advantages for lab experiments. For instance, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is readily available and relatively inexpensive. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is also stable under various conditions, making it suitable for long-term storage. However, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
For 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide research include elucidating its mechanism of action, investigating its potential therapeutic applications in vivo, and developing 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide analogs with improved pharmacological properties.
科学研究应用
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has been studied for its potential therapeutic properties, including its anticancer, antimicrobial, and antiviral activities. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has also been shown to possess antimicrobial activity against various bacteria and fungi. Additionally, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has been studied for its potential antiviral activity against herpes simplex virus type 1 and 2.
属性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNTYGGCICSNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2853758.png)



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2853769.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853770.png)

![(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2853772.png)

![6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2853774.png)
![N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853776.png)

